3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine

Vue d'ensemble

Description

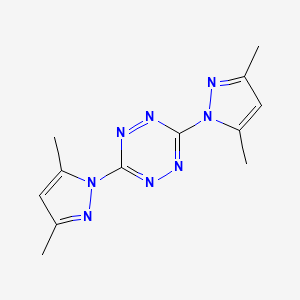

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features both pyrazole and tetrazine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a tetrazine precursor under specific conditions. One common method includes the use of a one-pot protocol where 3,5-dimethyl-1H-pyrazole is reacted with a suitable tetrazine derivative in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazine derivatives, while substitution reactions can produce a range of substituted pyrazole-tetrazine compounds .

Applications De Recherche Scientifique

Energetic Materials

One of the primary applications of 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine is in the development of energetic materials. This compound can be utilized in formulations for propellants and explosives due to its high nitrogen content and ability to generate gas upon decomposition.

Case Study: Gas Generating Formulations

Research has demonstrated that incorporating this compound into gas-generating formulations can enhance performance in squib devices used for ignition systems. The study highlighted its effectiveness in controlling the detonation properties and optimizing the air shock wave front produced during ignition .

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological systems effectively. Its derivatives have been investigated for potential therapeutic uses.

Example: Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Further research is required to explore its efficacy and safety profiles in clinical settings.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various analytical techniques.

Application in Chromatography

The compound is used as a standard in High Performance Liquid Chromatography (HPLC) for the quantification of similar pyrazole derivatives in complex mixtures. Its stability under various conditions makes it an ideal candidate for method validation .

Summary Table of Applications

Mécanisme D'action

The mechanism by which 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine exerts its effects involves its interaction with molecular targets through its pyrazole and tetrazine rings. These interactions can modulate various biological pathways, leading to the observed biological activities. The compound’s ability to chelate metal ions also plays a significant role in its mechanism of action .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.

1,2,4,5-Tetrazine: The core structure of the target compound, widely studied for its reactivity and applications in materials science.

Uniqueness

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine is unique due to the combination of pyrazole and tetrazine rings in a single molecule, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines .

Activité Biologique

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (CAS No. 30169-25-6) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 270.29 g/mol. The compound features a tetrazine ring system substituted with two 3,5-dimethylpyrazole moieties, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N8 |

| Molecular Weight | 270.29 g/mol |

| CAS Number | 30169-25-6 |

| Purity | >95% |

| Storage Conditions | Inert atmosphere at room temperature |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it possesses inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and tetracycline .

Antioxidant Activity

The compound has demonstrated notable antioxidant properties. In a study assessing its ability to scavenge free radicals, it was found to reduce oxidative stress markers in cell cultures significantly. This suggests potential applications in preventing oxidative damage in biological systems .

Anti-inflammatory Effects

In vivo studies have reported that this compound can modulate inflammatory responses. It has been shown to decrease levels of pro-inflammatory cytokines in animal models of inflammation. This activity points towards its therapeutic potential in inflammatory diseases .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated against various cancer cell lines. Notably, it exhibited selective cytotoxicity towards the RAW264.7 cancer cell line with an IC50 value of approximately 10 μM . Further investigations into its mechanism of action revealed the induction of apoptosis in treated cells.

Study on Antimicrobial Activity

A comparative study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of several tetrazine derivatives including this compound. The results indicated that this compound had a superior activity profile compared to other derivatives tested. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Research on Antioxidant Properties

In a controlled laboratory setting, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results demonstrated that it effectively reduced DPPH radicals with an IC50 value of 25 μM—indicating strong antioxidant activity that could be harnessed for therapeutic applications against oxidative stress-related conditions .

Propriétés

Numéro CAS |

30169-25-6 |

|---|---|

Formule moléculaire |

C14H16N6 |

Poids moléculaire |

268.32 g/mol |

Nom IUPAC |

3,6-bis(2,4-dimethylpyrrol-1-yl)-1,2,4,5-tetrazine |

InChI |

InChI=1S/C14H16N6/c1-9-5-11(3)19(7-9)13-15-17-14(18-16-13)20-8-10(2)6-12(20)4/h5-8H,1-4H3 |

Clé InChI |

MCBFBEQRHJQQBF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1C2=NN=C(N=N2)N3C(=CC(=N3)C)C)C |

SMILES canonique |

CC1=CC(=CN1C2=NN=C(N=N2)N3C=C(C=C3C)C)C |

Synonymes |

3,6-Bis(3,5-dimethylpyrazol-1-yl)-s-tetrazine; 3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine; 3,6-Bis(3’,5’-dimethylpyrazol-1’-yl)-1,2,4,5-tetrazine; Bis[3,5-(dimethylpyrazolyl)]-1,2,4,5-tetrazine |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Q1: What are the common synthetic routes to obtain 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine?

A: BT is commonly synthesized by oxidizing 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine (BDT) [, , ]. One method utilizes NO2 as the oxidizing agent []. Research has focused on optimizing this oxidation step, exploring alternatives like using oxygen as the oxidizer to avoid generating nitrogen oxides (NxOy) [].

Q2: What is the crystal structure of BT?

A: BT crystallizes in the monoclinic system, belonging to the space group P2(1)/c. The crystal parameters are: a = 1.096 nm, b = 1.651 nm, c = 0.714 nm, and β = 103.895(4) °, with Z = 4 [].

Q3: How does the structure of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine contribute to its reactivity?

A: The presence of the electron-deficient tetrazine ring makes BT highly reactive towards electron-rich species. This reactivity is key for its use in various chemical transformations, particularly in [4+2] cycloaddition reactions, also known as Diels-Alder reactions [, ].

Q4: What is the evidence for an inverse-electron-demand Diels-Alder reaction mechanism when BT reacts with alkynylboronates?

A: Studies investigating the reaction of BT with aryl-alkynylboronates bearing various para substituents on the aryl group provide evidence for an inverse-electron-demand Diels-Alder mechanism. The reaction rates correlate with the electron-withdrawing or donating nature of the substituents, suggesting an inverse-electron-demand pathway [].

Q5: Can you elaborate on the use of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in synthesizing other heterocyclic compounds?

A: BT serves as a valuable precursor for creating diverse heterocyclic compounds. For instance, it reacts with aldehydes and dimedone in a one-pot, three-component reaction, catalyzed by p-toluenesulfonic acid, to yield 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones. This reaction highlights the potential of BT in constructing complex molecular frameworks under relatively mild conditions [].

Q6: How is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine employed in the synthesis of energetic materials?

A: BT acts as a crucial starting material in synthesizing high-nitrogen energetic compounds. Researchers have utilized nucleophilic substitution reactions with BT to produce compounds such as 3-hydrazino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3-azido-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3,6-dihydrazino-1,2,4,5-tetrazine, 3,6-diazido-1,2,4,5-tetrazine, and 3,6-diguanidino-1,2,4,5-tetrazine. These derivatives hold potential applications in the development of new energetic materials [].

Q7: Has 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine been used in the development of catalysts?

A: Yes, BT plays a key role in creating a sustainable catalyst for transfer hydrogenation reactions []. Researchers functionalized waste shrimp shells with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (DMPZ-Tz), which is derived from BT, through nucleophilic substitution. This modified shrimp shell material was then used to support ruthenium-based catalysts. These catalysts proved effective in the selective transfer hydrogenation of unsaturated carbonyl compounds to their corresponding alcohols, using ethanol as a green hydrogen source [].

Q8: What are the key advantages of using 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in the synthesis of the ruthenium-based catalysts?

A: The strong coordination between DMPZ-Tz and ruthenium precursors like [Ru(p-cym)Cl2]2 or RuCl3.3H2O ensures effective anchoring of the ruthenium species onto the shrimp shell support []. This anchoring is crucial for catalyst stability and activity, leading to a more efficient and selective catalytic system compared to analogous catalysts without DMPZ-Tz or homogeneous counterparts [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.